molecular formula C20H20N4O4S B2518681 2-(furan-2-yl)-5-[(3-methoxyphenyl)(morpholin-4-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 887222-54-0

2-(furan-2-yl)-5-[(3-methoxyphenyl)(morpholin-4-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2518681
CAS No.: 887222-54-0
M. Wt: 412.46
InChI Key: PLPHCHGFTUGUTK-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-5-[(3-methoxyphenyl)(morpholin-4-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic compound that features a unique combination of functional groups, including a furan ring, a methoxyphenyl group, a morpholine ring, and a triazolothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-5-[(3-methoxyphenyl)(morpholin-4-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic reactionsThe morpholine ring is then incorporated via a Mannich-type reaction, which involves the condensation of formaldehyde, morpholine, and the intermediate compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and green chemistry principles can be employed to achieve scalable and environmentally friendly production processes .

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-5-[(3-methoxyphenyl)(morpholin-4-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can yield an amine .

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-5-[(3-methoxyphenyl)(morpholin-4-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazolothiazole core can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, influencing their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(furan-2-yl)-5-[(3-methoxyphenyl)(morpholin-4-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholine ring, in particular, enhances its solubility and bioavailability, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(furan-2-yl)-5-[(3-methoxyphenyl)-morpholin-4-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-26-14-5-2-4-13(12-14)16(23-7-10-27-11-8-23)17-19(25)24-20(29-17)21-18(22-24)15-6-3-9-28-15/h2-6,9,12,16,25H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPHCHGFTUGUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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